(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide
Description
Properties
IUPAC Name |
N-methoxy-N'-(4-thiophen-2-ylpyrimidin-2-yl)methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-15-13-7-12-10-11-5-4-8(14-10)9-3-2-6-16-9/h2-7H,1H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPIMIKPFDVBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NC=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NC=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Methoxyamine
A foundational approach involves the condensation of 4-(thiophen-2-yl)pyrimidin-2-amine with a methoxy-substituted carbonyl precursor. The reaction typically proceeds in anhydrous ethanol under reflux, catalyzed by acetic acid to facilitate imine bond formation. The methoxyamine acts as the nucleophile, attacking the electrophilic carbon of the aldehyde or ketone intermediate.
Key Reaction Parameters :
- Temperature : 80–100°C
- Catalyst : 5–10% acetic acid
- Yield : 40–55% (crude), improving to 65–70% after recrystallization.
The stereoselectivity of the E-isomer is governed by steric hindrance and intramolecular hydrogen bonding, as observed in analogous Schiff base systems.
Microwave-Assisted Synthesis
Accelerated Imidamide Formation
Building on methodologies for thieno[2,3-d]pyrimidine derivatives, microwave irradiation significantly enhances reaction efficiency. The protocol involves:
- Mixing 4-(thiophen-2-yl)pyrimidin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a microwave tube.
- Irradiating at 200 W for 10–15 minutes at 70°C.
Advantages :
- Time Reduction : From 5–6 hours (conventional) to 10–15 minutes.
- Yield Improvement : 85–90% purity without column chromatography.
Mechanistic Insights
Tautomerization and Stereochemical Control
The title compound adopts the phenol-imine tautomer, stabilized by an intramolecular O–H···N hydrogen bond (S(6) ring motif). This tautomerization directs the E-configuration, as evidenced by dihedral angles of 67.83° between the thiophene and pyrimidine rings.
Critical Factors for E-Selectivity :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor the trans isomer.
- Base Catalysis : Triethylamine minimizes proton exchange, stabilizing the imine form.
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal that ethanol-water mixtures (3:1 v/v) enhance solubility while minimizing side reactions. Catalytic amounts of p-toluenesulfonic acid (PTSA) further improve yields to 78% under reflux.
Purification Techniques
- Recrystallization : Ethanol-hexane systems yield crystals with >95% purity.
- Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves minor byproducts.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography (Hypothetical)
While no crystallographic data exists for the title compound, analogous structures exhibit monoclinic P2₁/c symmetry with Z = 4. Predicted bond lengths:
Comparative Evaluation of Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional | Ethanol, reflux, 8 h | 65 | ~12 h |
| Microwave-Assisted | DMF-DMA, 70°C, 15 min | 90 | <1 h |
| Catalyzed (PTSA) | Ethanol-H₂O, reflux, 6 h | 78 | ~8 h |
Chemical Reactions Analysis
Types of Reactions
(E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound shows potential in drug discovery due to its structural characteristics. Preliminary studies suggest several biological activities:
- Anticancer Properties : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, studies have indicated that derivatives with thiophene and pyrimidine structures can inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases such as Alzheimer's disease. Inhibitory effects on acetylcholinesterase have been noted for structurally similar compounds.
Case Studies
Several studies highlight the efficacy of (E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide:
- A study published in a peer-reviewed journal detailed the synthesis of this compound and its evaluation against various cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells.
- Another investigation focused on the antimicrobial properties, showing that derivatives effectively reduced bacterial load in infected animal models, suggesting potential for therapeutic applications in infectious diseases.
Mechanism of Action
The mechanism of action of (E)-N’-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound has a lower molecular weight (237.28 g/mol) compared to Analog 1 (295.36 g/mol) and Analog 2 (413.47 g/mol), which may enhance its bioavailability.
Antiproliferative Activity
- Analog 2 demonstrated potent antiproliferative effects against MCF7 breast cancer cells (IC₅₀ = 9.55 μM), attributed to sulfonamide-mediated inhibition of tyrosine kinase receptors .
- The methoxyimino group may enhance binding to ATP pockets in kinases via H-bonding, while the pyrimidine-thiophene core enables π-π stacking with aromatic residues .
Comparative Binding Interactions
Crystallographic and Conformational Insights
- Pyrimidine-containing compounds (e.g., ) often adopt planar conformations, facilitating stacking interactions. The methoxyimino group in the target compound may induce slight distortions, enhancing binding specificity .
- Analog 1’s benzamide substituent could sterically hinder interactions in crowded binding sites compared to the more flexible methoxyimino group .
Biological Activity
(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide is a synthetic organic compound notable for its unique structural features, including a thiophene ring and a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibiotic and in other therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a CAS number of 865660-29-3. Its structure can be represented as follows:
Synthesis
The synthesis typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through condensation reactions between suitable aldehydes and guanidine derivatives under acidic conditions.
- Introduction of the Thiophene Ring : A cross-coupling reaction, such as Suzuki-Miyaura coupling, is employed using thiophene boronic acid and halogenated pyrimidine.
- Methoxylation : The final step involves methoxylation using methoxyamine hydrochloride in the presence of a base like sodium hydride.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate their activity, influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Antimicrobial Activity
Recent studies have indicated that compounds with guanidinium structures exhibit promising antimicrobial properties. For example, similar compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 1.5 µM and 12.5 µM respectively . The guanidinium group enhances cellular accumulation in Gram-negative bacteria, making these compounds interesting candidates for antibiotic development.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains thiophene and pyrimidine rings | Potential antibiotic activity |
| (E)-N'-methoxy-N-[4-(phenyl)pyrimidin-2-yl]methanimidamide | Similar structure but with phenyl ring | Moderate biological activity |
| (E)-N'-methoxy-N-[4-(furan-2-yl)pyrimidin-2-yl]methanimidamide | Similar structure but with furan ring | Lower activity compared to thiophene variant |
Case Studies
- Antibiotic Screening : A screening study involving guanidinium compounds highlighted the effectiveness of this compound against various bacterial strains, particularly focusing on its mechanism targeting essential bacterial proteins .
- Biochemical Profiling : Affinity-based protein profiling has been utilized to identify the interaction of this compound with bacterial enzymes, confirming its potential role in disrupting bacterial cell processes .
Q & A
Q. What synthetic routes are commonly employed to prepare (E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between pyrimidine precursors and methoxy-imidamide derivatives. For example, refluxing a pyrimidine intermediate (e.g., 4-(thiophen-2-yl)pyrimidin-2-amine) with a methoxy-aldehyde in ethanol under acidic or basic catalysis (e.g., piperidine) forms the target compound via Schiff base formation. Optimization includes adjusting solvent polarity (ethanol vs. DMF), reaction time (3–6 hours), and catalyst loading to improve yields (51–70%) . Monitoring by TLC and quenching with dilute HCl ensures intermediate stability .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–8.0 ppm for thiophene/pyrimidine) and the imine (CH=N) proton (δ ~7.5 ppm) .
- IR spectroscopy : Confirms the presence of C=N (1639 cm⁻¹) and hydroxyl/methoxy groups (3417 cm⁻¹ for OH, ~2850 cm⁻¹ for OCH₃) .
- ESI-MS : Validates molecular weight (e.g., m/z 373.43 for analogous compounds) .
Q. How is the anti-microbial activity of thiophene-pyrimidine derivatives evaluated?
Standard protocols involve:
- Agar dilution/broth microdilution : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values calculated .
- Time-kill assays : To assess bactericidal/fungicidal kinetics.
- Structural analogs : Comparing substituent effects (e.g., trifluoromethyl groups enhance lipophilicity and activity) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the E/Z configuration of the imine moiety?
Single-crystal X-ray diffraction provides unambiguous confirmation of the (E)-configuration by measuring dihedral angles between the pyrimidine and thiophene rings. For example, in analogous structures, a dihedral angle >150° indicates an E-configuration. Data collection with a Bruker APEXII CCD diffractometer and refinement via SHELXL (using Olex2 or similar software) ensures accuracy . Hydrogen bonding (e.g., C–H⋯I interactions) and π-π stacking further stabilize the crystal lattice .
Q. What computational methods are used to predict the compound’s binding affinity for biological targets?
- Molecular docking (AutoDock/Vina) : Screens against enzymes (e.g., DHFR, kinases) using PyMOL for visualization.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- HPLC stability studies : Monitor degradation in PBS (pH 7.4) vs. acidic buffers (pH 2.0). Methoxy groups enhance hydrolytic stability compared to unsubstituted imines.
- LogP calculations : Predict membrane permeability (e.g., ClogP ~2.5 for analogs), critical for intracellular targeting .
Q. What strategies address discrepancies in reported biological activity across studies?
- Standardized protocols : Use CLSI guidelines for MIC assays to minimize variability.
- Metabolic stability assays : Liver microsome studies (human/rat) identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Control compounds : Include known inhibitors (e.g., ciprofloxacin) to validate assay conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
